4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound with diverse applications in scientific research. It possesses unique properties that make it suitable for investigating various biological and chemical processes. This compound is a derivative of coumarin, a class of compounds known for their wide range of biological activities .
Preparation Methods
The synthesis of 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves several steps. One common method is the bromination of coumarin derivatives, followed by esterification and acetamidation reactions . The reaction conditions typically involve the use of bromine or bromine-containing reagents in the presence of a base, such as sodium carbonate, to facilitate the bromination process . The esterification step involves the reaction of the brominated coumarin with an appropriate alcohol, such as ethanol, in the presence of an acid catalyst . Finally, the acetamidation step involves the reaction of the esterified product with acetic anhydride to form the final compound .
Chemical Reactions Analysis
4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as an intermediate for the synthesis of various heterocyclic compounds . In biology and medicine, it has been investigated for its potential antiproliferative and antitumor activities . The compound has shown promising results in inhibiting the growth of certain cancer cell lines, making it a potential candidate for further drug development . Additionally, it has applications in the study of enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and inhibition of cell growth . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds, such as ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate . Both compounds share a similar core structure but differ in their functional groups, which can lead to differences in their chemical reactivity and biological activities . The presence of the acetamido group in this compound provides additional sites for chemical modification and interaction with biological targets, making it a unique and versatile compound for research .
Properties
IUPAC Name |
(4-acetamidophenyl) 6-bromo-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO5/c1-10(21)20-13-3-5-14(6-4-13)24-17(22)15-9-11-8-12(19)2-7-16(11)25-18(15)23/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZBKSXISWDOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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